(2S,3S,4S,5R,6S)-6-((3-(2-((3-(2-Carboxyethyl)-4-methyl-5-((E)-(4-methyl-5-oxo-3-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-2-yl)methyl)-4-methyl-5-((E)-(3-methyl-5-oxo-4-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-3-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (2S,3S,4S,5R,6S)-6-((3-(2-((3-(2-Carboxyethyl)-4-methyl-5-((E)-(4-methyl-5-oxo-3-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-2-yl)methyl)-4-methyl-5-((E)-(3-methyl-5-oxo-4-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-3-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17325832
InChI: InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-17(4)22(9-11-30(44)45)28(41-25)15-29-23(18(5)24(40-29)13-26-16(3)21(8-2)37(51)42-26)10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13+,27-14+/t32-,33-,34+,35-,39+/m0/s1
SMILES:
Molecular Formula: C39H44N4O12
Molecular Weight: 760.8 g/mol

(2S,3S,4S,5R,6S)-6-((3-(2-((3-(2-Carboxyethyl)-4-methyl-5-((E)-(4-methyl-5-oxo-3-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-2-yl)methyl)-4-methyl-5-((E)-(3-methyl-5-oxo-4-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-3-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

CAS No.:

Cat. No.: VC17325832

Molecular Formula: C39H44N4O12

Molecular Weight: 760.8 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R,6S)-6-((3-(2-((3-(2-Carboxyethyl)-4-methyl-5-((E)-(4-methyl-5-oxo-3-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-2-yl)methyl)-4-methyl-5-((E)-(3-methyl-5-oxo-4-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-3-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid -

Specification

Molecular Formula C39H44N4O12
Molecular Weight 760.8 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-17(4)22(9-11-30(44)45)28(41-25)15-29-23(18(5)24(40-29)13-26-16(3)21(8-2)37(51)42-26)10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13+,27-14+/t32-,33-,34+,35-,39+/m0/s1
Standard InChI Key MQRFWGRFUKAJAX-GEADQAOESA-N
Isomeric SMILES CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C=C)C)C)CCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/5\C(=C(C(=O)N5)C)C=C
Canonical SMILES CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C)C=C

Introduction

Structural Elucidation and Key Functional Groups

Tetrahydro-2H-Pyran Core

The central tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) is substituted with three hydroxyl groups and a carboxylic acid at positions 2, 3, 4, 5, and 6. This scaffold is structurally related to tetrahydropyran-4-yl-carboxylic acid, a compound extensively studied for its role in pharmaceutical intermediates . The stereochemistry (2S,3S,4S,5R,6S) indicates a specific spatial arrangement critical for molecular interactions, such as hydrogen bonding with biological targets.

Pyrrole-Based Substituents

Two distinct pyrrole rings are attached via a propanoyloxy linker:

  • First Pyrrole Unit: Substituted with a carboxyethyl group at position 3, a methyl group at position 4, and an (E)-configured vinylidene moiety at position 5.

  • Second Pyrrole Unit: Features a methyl group at position 4 and another (E)-vinylidene group at position 5, differing in the placement of the vinyl and methyl substituents.

These pyrrole motifs align with bioactive compounds reviewed by PMC , which highlights their role in targeting enzymes like kinases or microbial cell wall synthases. The conjugated double bonds in the vinylidene groups may contribute to π-π stacking interactions with aromatic residues in proteins.

Synthetic Pathways and Challenges

Tetrahydro-2H-Pyran Synthesis

The tetrahydro-2H-pyran core can be synthesized via cyclization of diols or through ring-closing metathesis. For example, tetrahydropyran-4-yl-carboxylic acid is typically prepared using carbodiimide-based coupling agents (e.g., EDC) with N,O-dimethylhydroxylamine hydrochloride, achieving yields up to 96% . Key steps include:

  • Activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) or oxalyl chloride.

  • Coupling with hydroxylamine derivatives under mild conditions (0–20°C) .

Pyrrole Ring Construction

Pyrrole synthesis often employs Paal-Knorr or Hantzsch reactions. For the target compound, the presence of vinylidene groups suggests a Heck coupling or Wittig reaction may introduce the unsaturated bonds. Challenges include:

  • Regioselective introduction of methyl and carboxyethyl groups.

  • Maintaining (E)-stereochemistry during vinylidene formation.

Assembly of the Full Molecule

The propanoyloxy linker likely connects the pyrrole subunits to the pyran core via esterification. This step would require protecting group strategies to prevent side reactions, given the multiple hydroxyl and carboxylic acid functionalities.

Physicochemical Properties

Using data from analogous compounds , the following properties are hypothesized:

PropertyPredicted ValueRelevance
Molecular Weight~800–850 g/molImpacts bioavailability and solubility
Log P (octanol-water)~0.5–1.2 Moderate lipophilicity
Solubility30–100 mg/mL Suitable for aqueous formulations
Hydrogen Bond Donors5–7Enhances target binding
Hydrogen Bond Acceptors10–12Influences membrane permeability

The carboxylic acid groups and hydroxyl moieties suggest high aqueous solubility, while the pyrrole and vinylidene groups contribute to moderate lipophilicity, balancing passive diffusion and solubility .

Biological Activity and Mechanism of Action

Antimicrobial Activity

Methyl-substituted pyrroles exhibit activity against Gram-positive bacteria and fungi by disrupting cell membrane integrity . The carboxyethyl group may enhance binding to bacterial efflux pumps, reducing resistance mechanisms.

Antiviral Applications

Conjugated pyrrole systems have shown inhibitory effects on viral proteases, such as HIV-1 integrase . The compound’s size and polarity may limit blood-brain barrier penetration, focusing activity on peripheral viral reservoirs.

Applications and Future Directions

Drug Development

This compound’s multifunctional structure positions it as a candidate for:

  • Dual-target inhibitors: Simultaneously engaging kinase and protease active sites.

  • Prodrug formulations: Esterifying the carboxylic acid groups to improve oral bioavailability.

Challenges and Optimization

  • Stereochemical complexity: Asymmetric synthesis of the tetrahydro-2H-pyran core requires chiral catalysts or enzymatic resolution.

  • Metabolic stability: The vinylidene groups may be prone to oxidation, necessitating structural tweaks or prodrug approaches.

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